![molecular formula C20H19F6N3O4 B2820313 N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-65-2](/img/structure/B2820313.png)
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound . It is also known by other synonyms such as “N-{2-[(phenylcarbamoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzamide” and "Benzamide, N-[2-[[(phenylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)-CAS" .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals due to its unique chemical structure. The presence of trifluoroethoxy groups can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the anilinocarbonyl moiety may interact with various biological targets, making it a versatile scaffold for drug design .
Cancer Research
In cancer research, this compound could be explored for its potential as an anti-cancer agent. The trifluoroethoxy groups may improve the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Its structure suggests it could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Neurodegenerative Disease Studies
The compound’s ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its unique structure could help in modulating neurological pathways and protecting neurons from degeneration .
Enzyme Inhibition
This compound can be studied for its potential to inhibit various enzymes. The anilinocarbonyl group is known to interact with enzyme active sites, potentially leading to the development of new enzyme inhibitors. This application is crucial in designing drugs for diseases where enzyme activity needs to be regulated .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. Its unique structure allows it to interact with different biomolecules, making it useful for mapping out biochemical pathways and understanding molecular interactions within cells .
Material Science
The compound’s stability and unique chemical properties make it suitable for applications in material science. It can be used in the synthesis of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. These materials could have applications in various industries, including electronics and aerospace .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .
Analytical Chemistry
The compound can be used as a standard or reagent in analytical chemistry. Its unique structure and properties make it useful for developing new analytical methods or improving existing ones. This application is essential for ensuring the accuracy and reliability of chemical analyses in various fields .
特性
IUPAC Name |
N-[2-(phenylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O4/c21-19(22,23)11-32-14-6-7-16(33-12-20(24,25)26)15(10-14)17(30)27-8-9-28-18(31)29-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,30)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQVSRUPKPOIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

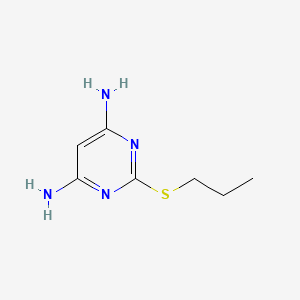
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
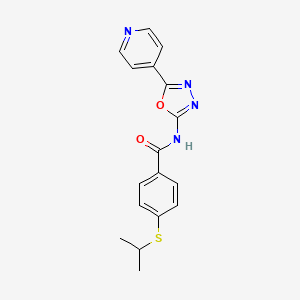

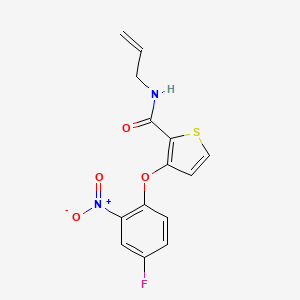
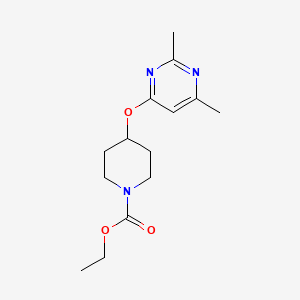

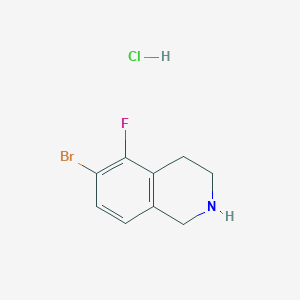
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)

![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
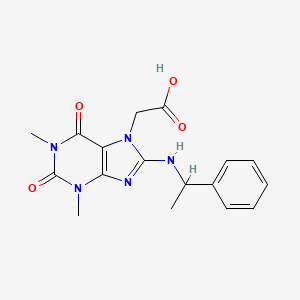
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)